molecular formula C11H11N5O3S B12702945 N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine CAS No. 133506-45-3

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine

Cat. No.: B12702945
CAS No.: 133506-45-3
M. Wt: 293.30 g/mol
InChI Key: JFWAUHPDWGYCOJ-UHFFFAOYSA-N
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Description

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine is a compound that features a tetrazole ring, a sulfur atom, and a glycine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The tetrazole ring is a nitrogen-rich heterocycle that exhibits unique chemical properties, making it a valuable component in many chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with glycine. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted tetrazole derivatives. These products have various applications in medicinal chemistry and material science .

Scientific Research Applications

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The sulfur atom can form strong interactions with metal ions, making it a valuable ligand in coordination chemistry .

Properties

CAS No.

133506-45-3

Molecular Formula

C11H11N5O3S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]acetic acid

InChI

InChI=1S/C11H11N5O3S/c17-9(12-6-10(18)19)7-20-11-13-14-15-16(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,17)(H,18,19)

InChI Key

JFWAUHPDWGYCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC(=O)O

Origin of Product

United States

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